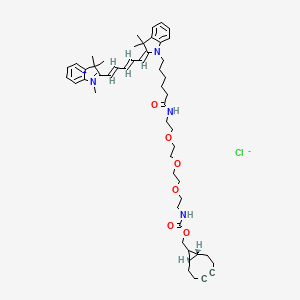
Cy5-PEG3-endo-BCN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy5-PEG3-endo-BCN is a derivative of Cyanine 5 (Cy5) dye, which includes three polyethylene glycol (PEG) units and the lyophilic bidentate macrocyclic ligand endo-BCN. This compound is known for its applications in click chemistry, particularly in catalyst-free reactions with azide-bearing molecules to form stable triazoles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG3-endo-BCN involves the conjugation of Cyanine 5 dye with three polyethylene glycol units and the endo-BCN ligand. The endo-BCN moiety facilitates the formation of macrocyclic complexes and enables click chemistry reactions. The reaction conditions typically involve mild temperatures and aqueous environments to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and purification systems to ensure high yield and purity. The compound is then lyophilized and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Cy5-PEG3-endo-BCN primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction does not require a catalyst and occurs under mild conditions, making it suitable for biological applications .
Common Reagents and Conditions
The common reagents used in reactions with this compound include azide-bearing molecules. The reaction conditions are typically aqueous and at room temperature, which helps in maintaining the integrity of the compound and the biological molecules involved .
Major Products Formed
The major products formed from reactions involving this compound are stable triazoles. These products are highly stable and can be used in various applications, including molecular imaging and drug delivery .
Applications De Recherche Scientifique
Cy5-PEG3-endo-BCN has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and macrocyclic complexes
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes
Medicine: Utilized in drug delivery systems and diagnostic imaging
Industry: Applied in the development of new materials and nanotechnology
Mécanisme D'action
The mechanism of action of Cy5-PEG3-endo-BCN involves its ability to undergo click chemistry reactions with azide-bearing molecules. The endo-BCN moiety facilitates the formation of stable triazoles, which can then be used for various applications. The molecular targets and pathways involved include the specific binding to azide groups on biomolecules, enabling precise labeling and tracking .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cy5-PEG4-endo-BCN
- Cy5-PEG2-endo-BCN
- Cy3-PEG3-endo-BCN
Uniqueness
Cy5-PEG3-endo-BCN is unique due to its specific combination of Cyanine 5 dye, three polyethylene glycol units, and the endo-BCN ligand. This combination provides it with high stability, biocompatibility, and versatility in various applications, particularly in click chemistry .
Propriétés
Formule moléculaire |
C51H69ClN4O6 |
|---|---|
Poids moléculaire |
869.6 g/mol |
Nom IUPAC |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C51H68N4O6.ClH/c1-50(2)42-22-15-17-24-44(42)54(5)46(50)26-12-8-13-27-47-51(3,4)43-23-16-18-25-45(43)55(47)31-19-9-14-28-48(56)52-29-32-58-34-36-60-37-35-59-33-30-53-49(57)61-38-41-39-20-10-6-7-11-21-40(39)41;/h8,12-13,15-18,22-27,39-41H,9-11,14,19-21,28-38H2,1-5H3,(H-,52,53,56,57);1H/t39-,40+,41?; |
Clé InChI |
UTYIVQUUDQUWSP-FAOVKVDHSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


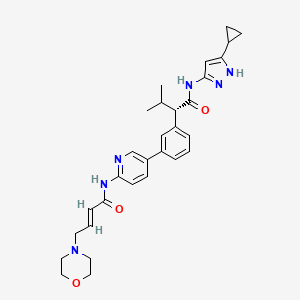
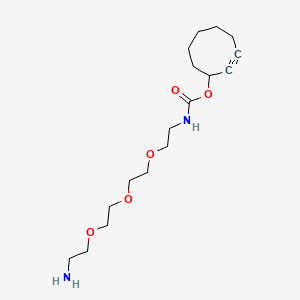

![(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one](/img/structure/B12376627.png)
![[(1S,3S,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B12376629.png)
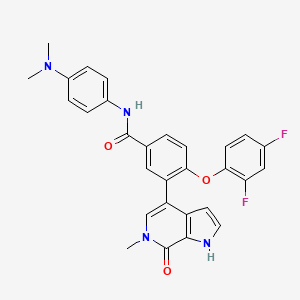
![3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12376643.png)
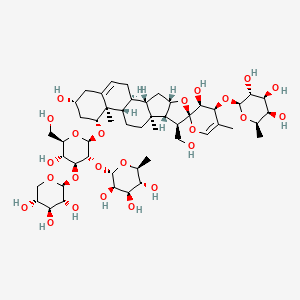
![ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate](/img/structure/B12376649.png)
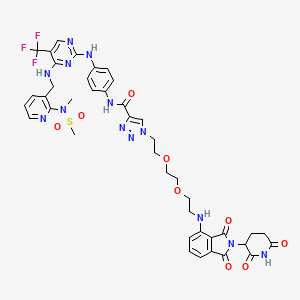
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)
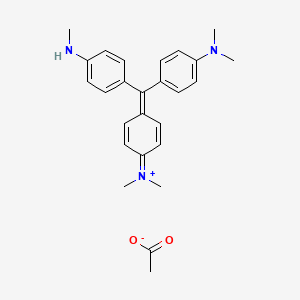

![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)
